molecular formula C18H18BrN3O B8477030 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole

2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole

Cat. No.: B8477030
M. Wt: 372.3 g/mol
InChI Key: MLOPZWXYPQCJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a cyclohexyl ring, which is further substituted with a 3-bromo-pyridin-2-yloxy group

Preparation Methods

The synthesis of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The cyclohexyl ring can be introduced through a cycloaddition reaction, and the 3-bromo-pyridin-2-yloxy group is often attached via a nucleophilic substitution reaction using appropriate brominated pyridine derivatives .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the benzimidazole core suggests that it might act by binding to nucleic acids or proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds to 2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole include other benzimidazole derivatives and pyridine-containing compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

2-[4-(3-bromopyridin-2-yl)oxycyclohexyl]-1H-benzimidazole

InChI

InChI=1S/C18H18BrN3O/c19-14-4-3-11-20-18(14)23-13-9-7-12(8-10-13)17-21-15-5-1-2-6-16(15)22-17/h1-6,11-13H,7-10H2,(H,21,22)

InChI Key

MLOPZWXYPQCJKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)OC4=C(C=CC=N4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 4-(1H-benzoimidazol-2-yl)-cyclohexanol (0.36 g, 1.67 mmol), 3-bromo-2-chloro-pyridine (0.64 g, 3.34 mmol), t-BuONa (0.37 g, 3.34 mmol) and DMSO (5 mL) was heated at 60° C. for 2 days under N2 atmosphere. Then the mixture was concentrated under vacuum and the obtained residue was purified by silica gel chromatograph (DCM:MeOH=10:1) to give 2-[4-(3-bromo-pyridin-2-yloxy)-cyclohexyl]-1H-benzoimidazole (0.15 g, 0.403 mmol, 36% yield) as white solid.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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